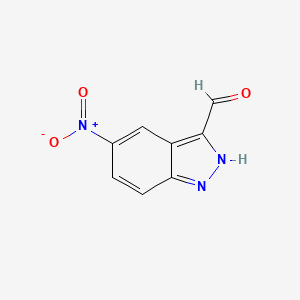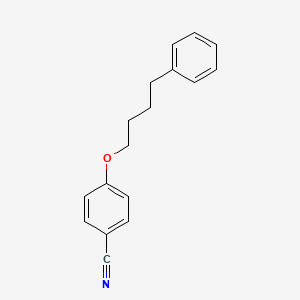
4-(4-Phenylbutoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Phenylbutoxy)benzonitrile is an organic compound with the molecular formula C17H17NO. It is characterized by a benzonitrile group attached to a phenylbutoxy chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylbutoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 4-phenylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve 4-hydroxybenzonitrile and 4-phenylbutyl bromide in DMF.
Step 2: Add potassium carbonate to the mixture.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques. The choice of solvents and reagents may also be adjusted to minimize environmental impact and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Phenylbutoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenylbutoxy chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-(4-phenylbutoxy)benzoic acid.
Reduction: Formation of 4-(4-phenylbutoxy)benzylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-(4-Phenylbutoxy)benzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Phenylbutoxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenylbutoxy chain can interact with hydrophobic regions of proteins or membranes, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Phenylbutoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(4-Phenylbutoxy)benzylamine: Similar structure but with an amine group instead of a nitrile group.
4-(4-Phenylbutoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
4-(4-Phenylbutoxy)benzonitrile is unique due to its combination of a nitrile group and a phenylbutoxy chain, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
4-(4-phenylbutoxy)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c18-14-16-9-11-17(12-10-16)19-13-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-12H,4-5,8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWISDBJHMXJLNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617232 |
Source


|
| Record name | 4-(4-Phenylbutoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138631-41-1 |
Source


|
| Record name | 4-(4-Phenylbutoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
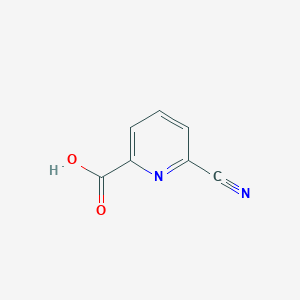
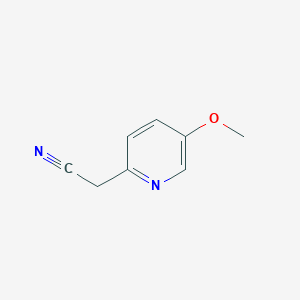



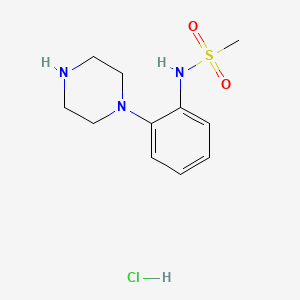


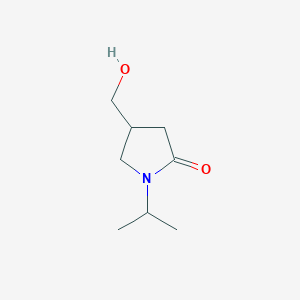
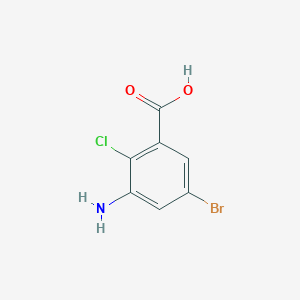
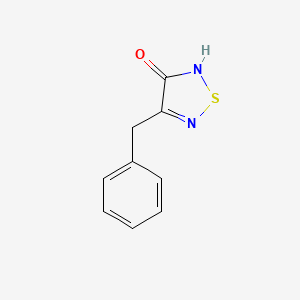
![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)
